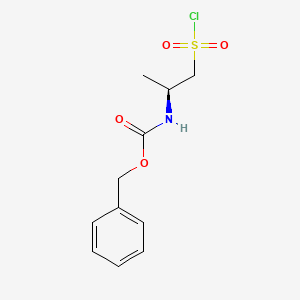

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

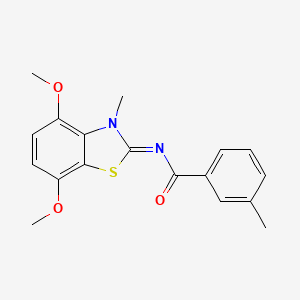

“(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride” is a chemical compound. The benzyloxycarbonyl group (CBZ) is widely used to protect amines, especially in amino acid chemistry .

Synthesis Analysis

The synthesis of CBZ derivatives involves the reaction of the amine group with benzyl chloroformate . Glycine is dissolved in aqueous sodium hydroxide, and benzyl chloroformate is added dropwise to the solution .Chemical Reactions Analysis

The benzyloxycarbonyl group is used in glycosylation reactions to achieve full stereocontrol through participation of a carbonate moiety at O-2 . Various benzyloxycarbonyl-protected glycosyl donors were prepared and used for efficient 1,2-trans glycosylation .Aplicaciones Científicas De Investigación

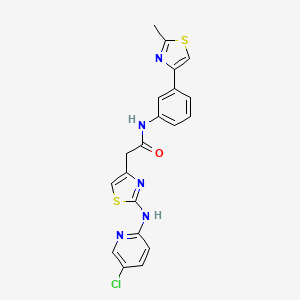

Synthesis of Sulfonopeptides : N-Benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides, including compounds similar to (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride, are valuable for synthesizing sulfonopeptides. These compounds serve as receptor ligands and enzyme inhibitors, showcasing their potential in medicinal chemistry and drug development (Abdellaoui, Chen, & Xu, 2017).

Synthesis of Gabosines : In the synthesis of carba-sugar enones (gabosines), compounds structurally related to (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride are used as intermediates. Gabosines have potential applications in the treatment of various medical conditions, highlighting the compound's role in creating therapeutic agents (Corsaro et al., 2006).

Synthesis of Complex Molecules : The compound is instrumental in synthesizing complex molecular structures, such as di-N-acetylchitobiose asparagine derivatives. These molecules have applications in biological chemistry, further emphasizing the compound's role in advanced synthetic processes (Spinola & Jeanloz, 1970).

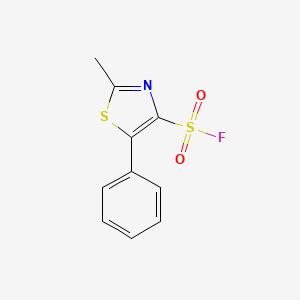

Chiral Separation Applications : A study on the chiral resolution of the dansyl derivative of 2-methyltaurine, a compound structurally similar to (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride, demonstrates its potential in chiral separation techniques. This application is crucial in the pharmaceutical industry for producing enantiomerically pure compounds (Anselmi et al., 1996).

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-chlorosulfonylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHFPICSMSDBCI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)

![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)

![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)

![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)

![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)

![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/no-structure.png)